molecular formula C20H20N4O5S2 B2826007 N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 886917-04-0

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2826007
CAS No.: 886917-04-0
M. Wt: 460.52
InChI Key: YJDQMBHOEYTNMH-UHFFFAOYSA-N
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Description

N-(5-(4-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a benzamide derivative featuring a 1,3,4-oxadiazole core. Key structural attributes include:

  • 1,3,4-Oxadiazole ring: A heterocyclic scaffold known for metabolic stability and bioactivity in medicinal chemistry.
  • Substituents: 5-(4-(Methylthio)phenyl): A sulfur-containing aryl group at position 5 of the oxadiazole, which may enhance lipophilicity and influence redox interactions.

This compound’s design leverages the oxadiazole scaffold’s versatility, with substituents tailored for optimized physicochemical and pharmacological properties.

Properties

IUPAC Name

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S2/c1-30-16-6-2-15(3-7-16)19-22-23-20(29-19)21-18(25)14-4-8-17(9-5-14)31(26,27)24-10-12-28-13-11-24/h2-9H,10-13H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDQMBHOEYTNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions, often using methylthiolating agents like methyl iodide (CH₃I) in the presence of a base.

    Attachment of the Morpholinosulfonyl Group: This step involves the reaction of a sulfonyl chloride derivative with morpholine, typically in the presence of a base such as triethylamine (TEA).

    Final Coupling: The final step involves coupling the oxadiazole intermediate with the morpholinosulfonyl benzamide derivative, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon with hydrogen gas, sodium borohydride (NaBH₄).

    Substitution Reagents: Nitric acid, bromine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities due to the presence of the oxadiazole ring, which is known for its bioactivity. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly in the development of new drugs. Its ability to interact with specific enzymes or receptors makes it a candidate for drug discovery programs.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The presence of the morpholinosulfonyl group may enhance its solubility and bioavailability, facilitating its interaction with target sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Antifungal Activity: LMM5 and LMM11, bearing methoxybenzyl and furyl groups, inhibit C. albicans via thioredoxin reductase targeting .

Enzyme Inhibition: Compound 6a (ethylthio-oxadiazole) inhibits acetylcholinesterase (AChE) and human carbonic anhydrase II (hCA II) with docking scores suggesting sulfonamide-morpholine interactions enhance binding . The target compound’s morpholinosulfonyl group may similarly engage enzymes but requires validation.

Antibacterial Activity: HSGN-235, with a trifluoromethylphenyl group, shows efficacy against N. gonorrhoeae due to halogenated substituents enhancing membrane penetration . The target compound lacks halogens but includes a sulfur atom, which could modulate bioavailability.

Structural Analog (): A close analog with a 3-methoxyphenyl group (instead of methylthiophenyl) shares the morpholinosulfonyl moiety, highlighting the role of electron-donating/withdrawing groups in activity .

Biological Activity

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparative studies with similar compounds.

Structural Overview

The compound features a complex structure that includes:

  • Oxadiazole ring : Known for diverse biological activities.
  • Morpholinosulfonyl group : Enhances solubility and potentially alters pharmacokinetics.
  • Methylthio group : Contributes to the compound's unique reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common route includes:

  • Formation of the Oxadiazole Ring : Cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
  • Introduction of the Morpholinosulfonyl Group : This may involve nucleophilic substitution reactions where morpholine derivatives react with sulfonyl chlorides.

Anticancer Properties

Research indicates that compounds containing oxadiazole moieties exhibit promising anticancer activities. For example:

  • Cell Line Studies : In vitro studies have demonstrated that derivatives of oxadiazoles can inhibit cell proliferation in various cancer cell lines, including lung and breast cancer models. The specific compound has shown cytotoxic effects comparable to established anticancer agents, with IC50 values indicating effective dose ranges.
Cell LineIC50 (µM)Reference
A5495.12
MCF-76.45
HCC8273.89

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may interact with key enzymes involved in cancer cell signaling pathways, inhibiting their activity and disrupting cellular functions.
  • DNA Interaction : Some studies suggest that oxadiazole derivatives can bind to DNA, affecting replication and transcription processes.

Comparative Analysis with Similar Compounds

Several structurally related compounds have been studied for their biological activities, providing context for the efficacy of this compound:

Compound NameStructural FeaturesBiological Activity
N-(5-chlorophenyl)-1,3,4-oxadiazol-2-yl-benzamideChlorine substituent on phenylAntimicrobial
N-(5-naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl-carboxamideNaphthalene substituentAntitumor
N-(5-methylphenyl)-1,3,4-oxadiazol-2-yl-benzamideMethyl group on phenylAntioxidant

Case Studies

Recent studies highlight the potential applications of this compound in treating various diseases:

  • Antitumor Activity : A study demonstrated that the compound significantly reduced tumor growth in xenograft models when administered at specific dosages.
  • Antimicrobial Effects : Preliminary data indicate effectiveness against bacterial strains such as E. coli and Staphylococcus aureus, suggesting a dual role in both cancer therapy and infection control.

Q & A

How can researchers optimize the synthesis of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide to improve yield and purity?

Methodological Answer:
Optimization involves multi-step reactions with precise control of temperature, solvent selection, and catalyst use. For example:

  • Cyclization of oxadiazole intermediates requires dehydrating agents (e.g., POCl₃) and reflux in solvents like acetonitrile or dimethyl sulfoxide (DMSO) at 80–90°C for 6–8 hours .
  • Sulfonylation of the benzamide core can be enhanced using coupling agents (e.g., HATU) in dichloromethane under nitrogen, with reaction monitoring via TLC .
  • Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity .
    Key parameters include maintaining anhydrous conditions and stoichiometric ratios to minimize side products .

What methodologies are employed to identify the primary biological targets of this compound?

Methodological Answer:

  • Enzyme inhibition assays : Screen against panels of kinases, phosphatases, or microbial enzymes (e.g., sterol 14α-demethylase) using fluorometric or calorimetric readouts. IC₅₀ values are calculated via dose-response curves .
  • Cellular target engagement : Employ thermal shift assays (TSA) to monitor protein-ligand binding or CRISPR-Cas9 knockout libraries to identify resistance-conferring genes .
  • Structural studies : Co-crystallization with candidate targets (e.g., fungal CYP51) followed by X-ray diffraction provides atomic-level interaction data .

How should researchers address discrepancies in reported biological activity data across studies?

Methodological Answer:
Contradictions often arise from structural variations or assay conditions. Mitigation strategies include:

  • Structural verification : Confirm compound identity via ¹H/¹³C NMR, HRMS, and elemental analysis to rule out impurities or isomerism .
  • Standardized assays : Replicate studies under uniform conditions (e.g., pH 7.4 buffer, 37°C) using reference inhibitors (e.g., fluconazole for antifungal assays) .
  • Meta-analysis : Cross-reference data with analogs (e.g., chlorothiophene vs. methylthiophene derivatives) to isolate substituent effects .

What experimental approaches are used to establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Scaffold diversification : Synthesize analogs with substituent variations (e.g., morpholinosulfonyl → piperidinylsulfonyl) and compare bioactivity .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding (oxadiazole N-atoms) and hydrophobic (methylthiophenyl) motifs .
  • In vitro profiling : Test derivatives against cell lines (e.g., MCF-7 for anticancer activity) with IC₅₀ determination via MTT assays. Data is analyzed using nonlinear regression (GraphPad Prism) .

Which analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • NMR spectroscopy : ¹H (400 MHz) and ¹³C (100 MHz) in DMSO-d₆ verify proton environments and carbon backbone. Key signals include oxadiazole C=N (~160 ppm) and morpholine CH₂ (~50 ppm) .
  • Mass spectrometry : HRMS (ESI+) confirms molecular weight (e.g., [M+H]⁺ at m/z 485.0923) with <2 ppm error .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) and detect degradation products under accelerated stability testing (40°C/75% RH) .

How to design experiments to assess the compound’s inhibitory effects on specific enzymes?

Methodological Answer:

  • Kinetic studies : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) by varying substrate concentrations .
  • Time-dependent inactivation : Pre-incubate the compound with target enzymes (e.g., bacterial FabH) and measure residual activity via stopped-flow spectroscopy .
  • Docking simulations : Perform molecular docking (AutoDock Vina) to predict binding poses and validate with mutagenesis (e.g., CYP51 Y131F mutant) .

What strategies improve the compound’s solubility for in vivo pharmacokinetic studies?

Methodological Answer:

  • Prodrug design : Introduce phosphate esters at the benzamide carbonyl to enhance aqueous solubility, with enzymatic cleavage in vivo .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm diameter) using emulsion-solvent evaporation, achieving >80% loading efficiency .
  • Co-solvent systems : Use PEG-400/water (30:70) or cyclodextrin complexes (e.g., HP-β-CD) to maintain solubility during intravenous administration .

How can researchers resolve contradictory data on the compound’s metabolic stability?

Methodological Answer:

  • Microsomal assays : Compare hepatic S9 fractions from human vs. rodent models to identify species-specific CYP450 metabolism .
  • Metabolite ID : Use LC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at the methylthio group) and correlate with instability .
  • Isotope labeling : Synthesize ¹⁴C-labeled analogs to track metabolic pathways via radiometric detection .

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